Magnesium;but-1-ene;bromide

Catalog No.
S1898935
CAS No.
7103-09-5
M.F
C4H7BrMg
M. Wt
159.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium;but-1-ene;bromide

Eliminates risky in-house preparation from 4-bromo-1-butene. This standardized 0.5 M THF solution prevents Wurtz-type homocoupling impurities (1,7-octadiene) and titer degradation. • Pre-titrated for precise stoichiometric control • Reliable C4 homoallylic extension for RCM to 6-/7-membered rings • Ready-to-use format eliminates hazardous activation, ensuring safe scale-up.

CAS Number

7103-09-5

Product Name

Magnesium;but-1-ene;bromide

IUPAC Name

magnesium;but-1-ene;bromide

Molecular Formula

C4H7BrMg

Molecular Weight

159.31 g/mol

InChI

InChI=1S/C4H7.BrH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1

InChI Key

JAUWOQLHLFMTON-UHFFFAOYSA-M

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Br-]

See also: 3-Butenylmagnesium bromide (preferred).

Synonyms

3-Butenylmagnesium bromide, But-3-en-1-ylmagnesium bromide, 3-Buten-1-ylmagnesium bromide, Magnesium, bromo-3-butenyl-, bromo(3-buten-1-yl)magnesium

Purity

0.5 M in THF

Package Size

25 ml, 100 ml

Magnesium;but-1-ene;bromide, universally commercialized and recognized as 3-butenylmagnesium bromide (CAS 7103-09-5), is a highly reactive homoallylic Grignard reagent primarily procured as a standardized 0.5 M solution in anhydrous tetrahydrofuran (THF). It serves as a critical four-carbon building block in advanced organic synthesis, enabling the direct nucleophilic installation of a terminal alkene tether onto carbonyls, epoxides, and Weinreb amides. This homoallylic extension is a fundamental prerequisite for downstream ring-closing metathesis (RCM), cross-coupling, and tandem cyclization workflows. By providing a reliable, pre-titrated organometallic source, procuring this specific reagent eliminates the safety and reproducibility risks associated with the highly exothermic in-house activation of 4-bromo-1-butene, ensuring consistent stoichiometric control for pharmaceutical and fine chemical manufacturing .

Research Fit

Format
0.5 M solution in THF, ready for direct use in anhydrous protocols
Key Function
Introduces terminal butenyl (C₄) moiety with a pendant alkene for downstream transformations
Workflow Fit
Supports nucleophilic addition, cross-coupling, and domino addition–rearrangement sequences

Substituting Magnesium;but-1-ene;bromide with shorter-chain homologues (like allylmagnesium bromide) or saturated analogs (like butylmagnesium bromide) fundamentally alters the structural outcome of the synthesis. In ring-closing metathesis (RCM) applications, the exact four-carbon length of the 3-butenyl group is mathematically required to close medium-sized (e.g., six- or seven-membered) rings; an allyl group will yield a ring one carbon too small, rendering the substitution useless for the target molecule. Furthermore, attempting to substitute the bromide salt with a chloride variant introduces severe processability hurdles, as 4-chloro-1-butene is notoriously resistant to magnesium insertion without specialized entrainers. Finally, replacing the commercially standardized 0.5 M THF solution with in-house crude preparations often leads to titer degradation and elevated Wurtz-type homocoupling impurities (such as 1,7-octadiene), directly depressing yields in sensitive downstream catalytic steps .

Substitution Risk

Chain length mismatch (C₄ vs C₃)
Shorter allyl Grignard yields propene derivatives; C₄ butenyl is required for correct ring size and alkene isomer product identity.
Regioisomer divergence (3-butenyl vs 2-butenyl)
Position of unsaturation shifts nucleophilic site selectivity (α vs γ addition) and equilibrium species distribution, altering product profiles.
Allylic rearrangement specificity
Reaction outcomes depend on the butenyl skeleton’s unique rearrangement equilibrium; generic RMgX class substitution risks synthetic reproducibility.

RCM Yields: Chain-Length Specificity

The precise carbon chain length of the Grignard reagent dictates both the success of the nucleophilic addition and the viability of subsequent RCM. In the synthesis of N-bridgehead fused bicyclic β-lactams, the addition of Magnesium;but-1-ene;bromide to cis-aziridines afforded the required 1,2-dialkenylaziridine intermediate in a 52% overall yield. In direct contrast, utilizing the shorter homologue allylmagnesium bromide under identical conditions resulted in a severely depressed yield of only 26% for the corresponding intermediate, due to differing steric tolerances and side-reaction profiles [1].

Evidence DimensionIntermediate yield for RCM precursor synthesis
Target Compound Data52% yield (using 3-butenyl homologue)
Comparator Or Baseline26% yield (using allyl homologue)
Quantified Difference2-fold (100%) increase in precursor yield
ConditionsNucleophilic addition to cis-aziridines at -78 °C in THF

Buyers synthesizing medium-ring cycloalkenes or fused heterocycles must procure the exact 3-butenyl homologue, as allyl substitutes not only form the wrong ring size but also suffer from inferior addition yields.

Addition outcome vs. allylMgBr
Head-to-head
Qualitatively distinct product distributions under identical conditions
Supports C₄ vs C₃ skeleton-specific procurement
Reported with isopropylidenemalonic esters

Initiation Reliability by Halide

The commercial viability of Magnesium;but-1-ene;bromide relies heavily on the reactivity of its bromide precursor. The C-Br bond in 4-bromo-1-butene has a lower bond dissociation energy compared to the C-Cl bond in 4-chloro-1-butene, allowing for reliable, spontaneous initiation with standard magnesium turnings. Synthesizing the chloride analog typically requires highly activated Rieke magnesium or stoichiometric entrainers (e.g., 1,2-dibromoethane) to overcome the initiation barrier, which introduces unwanted halide cross-contamination and increases process complexity .

Evidence DimensionInitiation requirements for Grignard formation
Target Compound DataReliable initiation with standard Mg turnings in THF
Comparator Or Baseline3-Butenylmagnesium chloride (requires Rieke Mg or entrainers)
Quantified DifferenceElimination of stoichiometric entrainers and specialized Mg activation
ConditionsStandard batch Grignard synthesis in anhydrous THF

Procuring the bromide salt ensures a cleaner reagent profile free from entrainer byproducts, which is critical for reproducibility in sensitive catalytic downstream steps.

Cleavage isomer profile
Class-level
C₄ yields but-1-ene, cis/trans-but-2-ene mixture; C₃ yields propene only
Chain-length specificity determines alkene product identity
Data to verify for exact isomer ratios

Wurtz Homocoupling Mitigation

In-house generation of Magnesium;but-1-ene;bromide from 4-bromo-1-butene is highly exothermic and prone to Wurtz-type homocoupling, which generates 1,7-octadiene as a persistent impurity. Commercial procurement of the standardized 0.5 M solution in THF guarantees a controlled titer and minimizes these homocoupling artifacts. Uncontrolled batch syntheses can see Wurtz coupling byproducts exceed 10-15%, whereas commercial specifications maintain high active Grignard molarity, ensuring predictable stoichiometry for sensitive diastereoselective additions .

Evidence DimensionActive reagent titer and homocoupling impurity levels
Target Compound DataStandardized 0.5 M active Grignard titer with minimized 1,7-octadiene
Comparator Or BaselineIn-house crude synthesis (variable titer, up to 10-15% homocoupling)
Quantified DifferenceGuaranteed 0.5 M stoichiometry vs. variable/degraded titer
ConditionsQuality control of Grignard solutions in THF

Purchasing the pre-titrated commercial solution eliminates batch-to-batch variability and prevents unreactive homocoupled impurities from interfering with precise stoichiometric additions.

Carbonyl addition regioselectivity
Reported
>96% α-methylallyl addition
Reproducible secondary addition dominance across carbonyl electrophiles
>24:1 ratio observed; supports synthetic planning

Diastereoselectivity in Alkaloid Synthesis

The structural features of Magnesium;but-1-ene;bromide enable highly stereocontrolled reactions that saturated analogs cannot perform. In the synthesis of polyhydroxylated 3-methylindolizidines (castanospermine analogs), the addition of this homoallylic Grignard to D-mannose-derived nitrones occurs with high diastereoselectivity, preferentially attacking the Re face to establish the correct absolute configuration. A saturated Grignard (e.g., butylmagnesium bromide) would completely fail in this synthetic sequence, as it lacks the terminal olefin required for the subsequent domino Cope-House cyclization [1].

Evidence DimensionSuitability for tandem addition/cyclization sequences
Target Compound DataHigh Re-face diastereoselectivity + successful Cope-House cyclization
Comparator Or BaselineButylmagnesium bromide (incapable of cyclization)
Quantified DifferenceAbsolute requirement of the terminal olefin for the domino reaction
ConditionsAddition to carbohydrate-derived nitrones at -78 °C in THF

For the synthesis of complex bicyclic alkaloids, the homoallylic structure is non-negotiable, serving dual roles as a stereoselective nucleophile and a cyclization handle.

Domino pyrrolidine synthesis
Reported
Methyl pyrrolidine formed with tunable stereoselectivity; 18–30% overall yield
C₄ skeleton enables specific 3-methylindolizidine motif
Lewis acid modulates stereochemistry
Process-scale cross-coupling
Reported
Successful iron-catalyzed coupling with 4-chloropyrimidine at preparative scale
C₄ butenyl chain length enables downstream Heck cyclization
Process-chemistry precedent supports procurement

Medium-Ring Cycloalkenes via RCM

Magnesium;but-1-ene;bromide is the premier reagent for appending a four-carbon terminal alkene tether to carbonyls, providing the exact chain length required for ruthenium-catalyzed ring-closing metathesis to form 6- and 7-membered carbocycles and heterocycles .

Alkaloid & Natural Product Synthesis

The reagent is critical in domino reaction sequences, such as Grignard addition followed by Cope-House cyclization, enabling the stereoselective construction of polyhydroxylated indolizidines (e.g., castanospermine analogs) [1].

Weinreb Amide to Substituted Arenes

It is utilized in specialized methodologies to convert Weinreb amides into benzene rings that incorporate the original carbonyl carbon, a process relying on the precise reactivity of the 3-butenyl group followed by RCM and dehydrogenation [2].

Pharmaceutical Building Block Manufacturing

Procured as a standardized 0.5 M THF solution, it is used at scale to reliably install homoallylic groups in API precursors without the safety hazards and Wurtz coupling impurities associated with handling 4-bromo-1-butene in-house .

Application Fit Matrix

Application
Selection Property
Validation Focus
3-Methylindolizidine synthesis
C₄ butenyl chain required for methyl substitution on pyrrolidine
Domino addition/Cope–House selectivity and stereocontrol
Pharmaceutical intermediate scale-up
Terminal alkene handle for intramolecular Heck cyclization
Iron-catalyzed cross-coupling compatibility and chain-length requirement
γ-Lactone natural product construction
C₄ tether length for γ-lactone ring closure
Diastereoselective addition and ring-closing outcome
Benzene ring via Weinreb amide
C₄ spacer for optimal ring-closing metathesis tether
Tandem Grignard addition/metathesis sequence compatibility

Hydrogen Bond Acceptor Count

2

Exact Mass

157.95815 Da

Monoisotopic Mass

157.95815 Da

Heavy Atom Count

6

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